molecular formula C10H12N2O B11745602 N-(Benzo[d]oxazol-2-ylmethyl)ethanamine

N-(Benzo[d]oxazol-2-ylmethyl)ethanamine

Cat. No.: B11745602
M. Wt: 176.21 g/mol
InChI Key: YMVLVBKENIYIBO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzo[d]oxazol-2-ylmethyl)ethanamine typically involves the reaction of 2-aminobenzoxazole with an appropriate alkylating agent. One common method involves the reaction of 2-aminobenzoxazole with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(Benzo[d]oxazol-2-ylmethyl)ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized benzoxazole derivatives, reduced amine derivatives, and various substituted benzoxazole compounds depending on the specific reagents and conditions used .

Scientific Research Applications

N-(Benzo[d]oxazol-2-ylmethyl)ethanamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(Benzo[d]oxazol-2-ylmethyl)ethanamine involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound is believed to disrupt the cell membrane integrity of microorganisms, leading to cell death. In its anticancer activity, it may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

N-(Benzo[d]oxazol-2-ylmethyl)ethanamine can be compared with other benzoxazole derivatives such as:

  • 2-Methoxybenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 2-Chlorobenzo[d]oxazole

These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activities and applications. For example, 2-methoxybenzo[d]oxazole and 2-ethoxybenzo[d]oxazole have shown excellent antibacterial and antifungal activities, respectively .

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

N-(1,3-benzoxazol-2-ylmethyl)ethanamine

InChI

InChI=1S/C10H12N2O/c1-2-11-7-10-12-8-5-3-4-6-9(8)13-10/h3-6,11H,2,7H2,1H3

InChI Key

YMVLVBKENIYIBO-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=NC2=CC=CC=C2O1

Origin of Product

United States

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